Minocycline hydrochloride dihydrate
Beschreibung
Minocycline hydrochloride dihydrate (C₂₃H₂₈N₃O₇Cl·2H₂O) is a semisynthetic tetracycline-class antibiotic derived from tetracycline through structural modifications, including dimethylation at position 7 and a hydroxyl group at position 5 . It is the most potent tetracycline derivative, with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus species . The compound exists as a yellow crystalline powder, sparingly soluble in water but freely soluble in polar organic solvents like methanol and N,N-dimethylformamide . Its crystal structure (space group P2₁2₁2₁) features zwitterionic properties, intramolecular hydrogen bonding, and hydration-dependent stability, which influence its pharmacokinetics and formulation design . Clinically, it is used in sustained-release oral formulations and topical foams for acne and periodontal disease .
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2/t9-,11-,17-,23-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJEMMCBXCUJO-ZMKIAWMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128420-71-3 | |
| Record name | Minocycline hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128420713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-naphtacenecarboxamide,4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-8,10,12,12a-tetrahydroxy-1,11-dioxo-,monohydrocloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOCYCLINE HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437X58N9AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride dihydrate is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of the amino group at position 7 of the tetracycline molecule. The reaction conditions typically include the use of dimethylamine and a suitable solvent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves dissolving minocycline hydrochloride in a mixed solvent of alcohol and water, followed by crystallization, filtration, and drying. The process is designed to produce stable crystal forms that are easy to handle and store .
Analyse Chemischer Reaktionen
Table 1: Key Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diazotization | Isobutyl nitrite, DMF, 70°C | 85% | |
| Palladium Catalysis | Rh/C, H₂, alcoholic solvent | High |
Decomposition and Stability
-
Thermal Degradation : At temperatures >207°C, decomposition releases toxic gases (e.g., NOₓ, HCl) .
-
Photodegradation : Exposure to light accelerates decomposition, necessitating storage in opaque containers .
-
pH-Dependent Stability :
Protein Interactions and Complexation
Minocycline binds to trypsin via static quenching, altering the enzyme’s secondary structure:
-
Binding Thermodynamics : ΔH = −34.07 kJ/mol, ΔS = −252.48 J/(mol·K), indicating spontaneous exothermic binding driven by van der Waals forces and hydrogen bonds .
-
Structural Effects : Synchronous fluorescence spectroscopy reveals redshift (7 nm) in tryptophan residues, indicating increased hydrophilicity .
Table 2: Thermodynamic Parameters of Trypsin Binding
| Temperature (K) | K (L/mol) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/(mol·K)) |
|---|---|---|---|---|
| 298 | 9.381 × 10⁵ | −32.81 | −34.07 | −109.31 |
| 308 | 9.910 × 10⁴ | −29.46 | −34.07 | −109.31 |
Crystallization and Polymorphism
-
Crystal Form A : Precipitated from methanol/water at 0–5°C, exhibiting hexagonal crystallography (space group P3121) .
-
Crystal Form B : Obtained from 10–70% alcoholic solutions at 0–15°C, differing in packing density .
Redox Reactions
-
Oxidative Degradation : Reacts with strong oxidants (e.g., H₂O₂), leading to cleavage of the tetracyclic nucleus.
-
Reductive Stability : Resistant to hydrogenation under mild conditions but degrades in the presence of metal catalysts at high temperatures .
Solvent Interactions
-
Solubility : Freely soluble in DMSO and methanol; aqueous solubility is pH-dependent, peaking at acidic pH .
-
Co-solvent Systems : Methanol/water mixtures enhance crystallization efficiency .
Epimerization
Under alkaline conditions, the C4 dimethylamino group undergoes epimerization, forming inactive isomers. Acidic pH (3.8–4.0) stabilizes the active form .
This reactivity profile underscores the compound's versatility in pharmaceutical applications while necessitating stringent control over synthesis, storage, and formulation conditions to maintain efficacy and safety.
Wissenschaftliche Forschungsanwendungen
Therapeutic Indications
Minocycline is primarily used for treating infections caused by susceptible strains of bacteria. Its applications include:
- Respiratory Tract Infections : Effective against pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.
- Skin Infections : Commonly prescribed for acne and rosacea due to its anti-inflammatory properties.
- Tick-borne Diseases : Treats infections like Rocky Mountain spotted fever and Lyme disease.
- Genitourinary Infections : Utilized for treating uncomplicated gonorrhea and urinary tract infections (UTIs).
- Other Infections : Effective against conditions such as anthrax, cholera, and certain types of food poisoning when penicillin is contraindicated .
Pharmacokinetics
Minocycline is highly lipophilic, allowing it to penetrate tissues effectively. It is metabolized primarily in the liver and excreted in bile, with a half-life ranging from 11 to 22 hours. The drug achieves peak serum concentrations within 1 to 4 hours after administration .
Acne Treatment
A study published in the Journal of Drugs in Dermatology demonstrated that minocycline significantly reduced inflammatory lesions in patients with moderate to severe acne when compared to placebo treatments. The study highlighted improvements in quality of life and patient satisfaction .
Respiratory Infections
Clinical trials have shown that minocycline is effective in treating community-acquired pneumonia caused by atypical pathogens. A study involving patients with pneumonia indicated that minocycline provided comparable outcomes to standard treatments with fewer side effects .
Tick-Borne Diseases
Research on the efficacy of minocycline for treating Lyme disease showed promising results, particularly in patients who were allergic to or resistant to first-line treatments like doxycycline. The study reported a high rate of recovery without significant adverse effects .
Adverse Effects and Considerations
While minocycline is generally well-tolerated, it can cause side effects such as:
- Gastrointestinal disturbances (nausea, vomiting)
- Photosensitivity reactions
- Rare but serious effects like hepatotoxicity and autoimmune disorders (e.g., drug reaction with eosinophilia and systemic symptoms - DRESS syndrome) .
Summary Table of Applications
| Application Area | Specific Conditions | Notes |
|---|---|---|
| Respiratory Infections | Pneumonia, Mycoplasma infections | Effective against atypical pathogens |
| Skin Conditions | Acne, Rosacea | Anti-inflammatory properties |
| Tick-Borne Diseases | Rocky Mountain spotted fever | Alternative for penicillin-allergic patients |
| Genitourinary Infections | Gonorrhea, UTIs | Effective against resistant strains |
| Other Infections | Anthrax, Cholera | Useful in bioterrorism scenarios |
Wirkmechanismus
Minocycline hydrochloride dihydrate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting the binding of aminoacyl-tRNA to the ribosome. This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Additionally, minocycline has been shown to modulate microglial activity and reduce the production of pro-inflammatory cytokines, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Minocycline Hydrochloride Dihydrate vs. Other Tetracycline Derivatives
- Oxytetracycline Dihydrate/Hydrochloride: Oxytetracycline lacks the dimethylamino and hydroxyl modifications of minocycline, resulting in reduced lipid solubility and weaker antibacterial potency. Its hydrochloride salt dissolves more readily in water but exhibits shorter half-life and lower tissue penetration .
- Doxycycline Hyclate and Hydrochloride Dihydrate: Doxycycline hyclate (a solvated hydrochloride) dissolves rapidly in acidic media, while its hydrochloride dihydrate form shows chloride ion-dependent dissolution retardation due to common ion effects. In contrast, minocycline’s dissolution is less chloride-sensitive, favoring sustained-release formulations .
Physicochemical Properties
- Quinine hydrochloride dihydrate, another dihydrate salt, shares similar solubility challenges but is used as a model drug in nanocomposite delivery systems .
- Dissolution Kinetics: Doxycycline hydrochloride dihydrate dissolves fourfold slower in 0.1 N HCl than in water due to chloride ion suppression, whereas minocycline’s dissolution profile is optimized for extended-release capsules .
Pharmacological Activity
- Antibacterial Potency: Minocycline exhibits the lowest minimum inhibitory concentrations (MICs) among tetracyclines, attributed to its enhanced lipophilicity and ability to bypass bacterial efflux pumps .
- Non-Antibiotic Applications: Unlike harmaline hydrochloride dihydrate (a β-carboline alkaloid with neuroactive properties) or quinine hydrochloride dihydrate (used in chiral resolution studies), minocycline is investigated for neuroprotective and anti-inflammatory effects .
Formulation Strategies
- Sustained-Release Systems: Minocycline’s hydrochloride dihydrate form is incorporated into sodium alginate hydrogels for prolonged release, achieving >90% cumulative release over 24 hours . In contrast, oxytetracycline’s shorter half-life necessitates more frequent dosing .
- Nanocomposites: Quinine hydrochloride dihydrate is embedded in saponite clay nanocomposites to modulate release kinetics, a strategy less commonly applied to minocycline due to its inherent stability .
Biologische Aktivität
Minocycline hydrochloride dihydrate is a tetracycline antibiotic known for its broad spectrum of biological activities. This compound exhibits significant antimicrobial, anti-inflammatory, and neuroprotective properties, making it a subject of extensive research in various medical fields.
Minocycline exerts its antibiotic effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This mechanism is effective against both gram-positive and gram-negative bacteria, which contributes to its therapeutic applications in treating infections such as acne vulgaris and respiratory tract infections .
Biological Activities
- Antimicrobial Effects : Minocycline is effective against a wide range of bacterial pathogens. Its efficacy has been demonstrated in clinical studies for conditions such as acne and periodontitis .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines like IL-6 and TNF-α. This action is particularly beneficial in conditions like multiple sclerosis and other inflammatory diseases .
- Neuroprotection : Minocycline has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It demonstrates anti-apoptotic activity, which helps to protect neurons from damage in conditions such as stroke and traumatic brain injury .
- Autoimmune Responses : While minocycline is generally safe, it has been associated with rare autoimmune reactions, including lupus erythematosus-like syndromes. The incidence of these reactions is low but noteworthy .
Pharmacokinetics
Minocycline is well-absorbed when administered orally, with a half-life ranging from 11 to 26 hours in healthy individuals. The drug undergoes significant hepatic metabolism, primarily converting into 9-hydroxyminocycline, with about 10-15% excreted unchanged in urine .
Table 1: Pharmacokinetic Parameters of Minocycline
| Parameter | Value |
|---|---|
| Half-life | 11-26 hours |
| Bioavailability | High (approx. 90%) |
| Metabolism | Liver (50% converted) |
| Excretion | Urine (10-15% unchanged) |
| Volume of Distribution | 67.5-115 L |
Case Studies and Clinical Findings
- Acne Vulgaris Treatment : A study indicated that minocycline significantly reduces acne lesions compared to placebo, with a notable improvement in skin condition after treatment .
- Periodontal Disease Management : In a clinical trial involving patients with moderate to severe periodontitis, minocycline administration led to substantial improvements in gingival health and reductions in bacterial counts over an extended period .
- Neuroprotection in Stroke Models : Research has shown that minocycline can reduce the extent of brain damage following ischemic events by modulating inflammatory responses and inhibiting apoptosis .
Safety Profile
While minocycline is generally well-tolerated, potential adverse effects include:
- Gastrointestinal Issues : Clostridium difficile-associated diarrhea has been reported.
- Photosensitivity : Patients may experience increased sensitivity to sunlight.
- Hepatotoxicity : Caution is advised in patients with liver dysfunction due to the risk of hepatotoxicity.
- Autoimmune Effects : Rare cases of autoimmune disorders have been documented .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying minocycline hydrochloride dihydrate in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. The mobile phase typically consists of 0.2 M ammonium oxalate, 0.01 M edetate disodium, dimethylformamide, and tetrahydrofuran (600:180:120:80), adjusted to pH 7.2 with ammonium hydroxide . System suitability requires a relative standard deviation (RSD) of ≤2% for peak areas, with detection at 280 nm or 353 nm depending on the solvent . Standard solutions should be prepared in dimethylformamide and water, protected from light, and used within 3 hours to avoid degradation .
Q. How should reference standards for this compound be characterized to ensure analytical accuracy?
- Methodological Answer : Reference standards must undergo rigorous identification via infrared (IR) spectroscopy, absorption spectra (UV-Vis), and chloride ion testing. Purity is validated using HPLC with a resolution solution to separate impurities. Water content (4.3–8.0%) and residue on ignition (≤0.5%) are critical quality parameters . Deuterated analogs (e.g., [²H₆]-minocycline) are used as internal standards in mass spectrometry .
Q. What are the key considerations for designing dissolution tests for extended-release minocycline formulations?
- Methodological Answer : USP-compliant dissolution tests involve sampling at 1, 2, and 4 hours using 0.1N HCl as the medium. Replace withdrawn samples with fresh solvent to maintain sink conditions. Quantify dissolved minocycline via UV (353 nm) or HPLC (280 nm) with a mobile phase of methylcellulose, tetrahydrofuran, and ammonium nitrate at pH 7.2. System repeatability must achieve ≤2% RSD .
Advanced Research Questions
Q. How can researchers resolve discrepancies in minocycline’s pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from bioavailability differences due to protein binding or metabolic pathways. Use LC-MS/MS with deuterated internal standards ([²H₆]-minocycline) to improve sensitivity in plasma/tissue samples. Cross-validate findings with in vitro permeability assays (e.g., Caco-2 cells) and in vivo microdialysis to account for extracellular fluid dynamics .
Q. What strategies mitigate interference from co-eluting impurities in minocycline HPLC assays?
- Methodological Answer : Optimize column chemistry (e.g., symmetry C18) and gradient elution to separate minocycline from structurally related tetracyclines. For example, adjust the mobile phase’s organic modifier (tetrahydrofuran) concentration to resolve chlortetracycline or oxytetracycline peaks. Validate specificity using spiked impurity standards and forced degradation studies (e.g., acid/light exposure) .
Q. How should meta-analyses address heterogeneity in clinical trials evaluating minocycline’s efficacy for chronic periodontitis?
- Methodological Answer : Apply Cochrane systematic review guidelines to assess bias risk. Use RevMan software for fixed/random-effects models to pool data on probing depth reduction. Stratify studies by minocycline formulation (e.g., ointment vs. liquid) and adjust for covariates like baseline inflammation severity. Sensitivity analyses exclude outliers to ensure robustness .
Q. What experimental evidence explains minocycline-induced thyroid hyperplasia in preclinical models, and how does this translate to human risk assessment?
- Methodological Answer : Chronic minocycline exposure in rats and dogs causes thyroid hyperplasia via iodide uptake inhibition and thyroperoxidase suppression. To extrapolate to humans, conduct dose-response studies comparing therapeutic doses (1–4 mg/kg/day) with no-observed-adverse-effect levels (NOAEL). Use thyroid-specific biomarkers (e.g., TSH, thyroglobulin) in longitudinal clinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
